

What is the chemical structure of Glycoperine?

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Compound of Interest

Compound Name: Glycoperine

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An In-depth Technical Guide to Glycoperine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on **Glycoperine**, a furoquinoline alkaloid isolated from *Haplophyllum perforatum*. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Properties

Glycoperine is a complex alkaloid with the chemical formula $C_{19}H_{21}NO_8$.^{[1][2]} First isolated and characterized in 1974 by Akhmedzhanova, Bessonova, and Yunusov, it is a constituent of the plant *Haplophyllum perforatum*, a species belonging to the Rutaceae family.^{[1][3][4]}

The chemical structure of **Glycoperine** is characterized by a furoquinoline core linked to a glycosidic moiety. While the detailed elucidation of its structure was first reported in 1974, subsequent studies on other alkaloids from *Haplophyllum* species have further contributed to the understanding of this class of compounds.^{[4][5][6][7]}

Table 1: Chemical Identifiers and Properties of **Glycoperine**

Property	Value	Source
Chemical Formula	C ₁₉ H ₂₁ NO ₈	[1][2]
Molecular Weight	391.37 g/mol	[2]
CAS Number	55740-45-9	[1]
Canonical SMILES	<chem>COC1=C(C=CO2)C2=NC(C1=CC=C3O--INVALID-LINK----INVALID-LINK--O">C@@HO)=C3OC</chem>	[2]
Source Organism	Haplophyllum perforatum	[1][3][4]
Compound Type	Alkaloid (Furoquinoline)	[1][4]

Spectroscopic Data

The initial structural elucidation of **Glycoperine** relied on spectroscopic techniques. While the original detailed spectra from the 1974 publication are not readily available in modern databases, the established structure is consistent with the expected spectroscopic features for a furoquinoline alkaloid glycoside.

A comprehensive analysis would typically involve:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the stereochemistry of the molecule. The proton signals would reveal the aromatic protons of the furoquinoline core, the methoxy groups, and the protons of the sugar moiety. The carbon spectrum would similarly show characteristic peaks for the aromatic, furan, quinoline, and glycosidic carbons.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would help to identify the different components of the molecule, such as the aglycone and the sugar unit.
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic absorption bands for functional groups present in **Glycoperine**, such as O-H (hydroxyl groups of the sugar), C-O

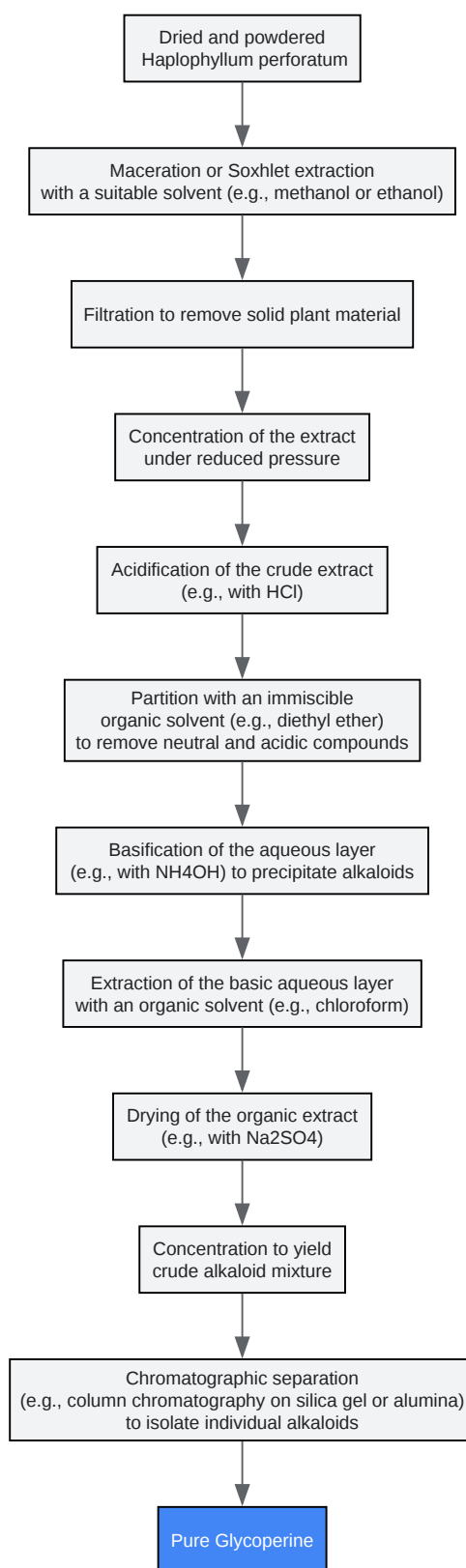
(ethers and glycosidic bond), C=C and C=N (aromatic rings), and C-H bonds.

Experimental Protocols

Isolation of Glycoperine from *Haplophyllum perforatum*

The original method for the isolation of **Glycoperine** was described by Akhmedzhanova, V.I., et al. in 1974. While the full, detailed protocol from this publication is not widely accessible, a general workflow for the isolation of alkaloids from plant material can be outlined. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

Logical Workflow for Alkaloid Isolation



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